3,5-Difluorobenzoic acid (CAS 455-40-3) is a highly specialized fluorinated aromatic carboxylic acid utilized as a critical building block in advanced organic synthesis, pharmaceutical scaffolding, and materials science [1]. Featuring two electron-withdrawing fluorine atoms at the meta positions, this compound offers a precise electronic environment that significantly increases the acidity of the carboxylate group while maintaining an unhindered ortho position [1]. For procurement teams and material scientists, its predictable reactivity profile, stability as a crystalline solid, and unique coordination geometry make it a preferred precursor for synthesizing photo-responsive metal-organic frameworks (MOFs), 1D coordination polymers, and highly functionalized cross-coupling intermediates [REFS-2, REFS-3].
Attempting to substitute 3,5-difluorobenzoic acid with generic benzoic acid or alternative halogenated isomers fundamentally compromises downstream material performance and synthetic yields [1]. Replacing it with unsubstituted benzoic acid removes the critical electron-withdrawing activation needed to tune the pKa and stabilize conjugate bases, leading to failure in specialized host-guest coordination environments[2]. Conversely, substituting with the 2,6-difluoro isomer introduces severe steric hindrance directly adjacent to the carboxylate group, which can block necessary coordination in polymer synthesis or cross-coupling [1]. Furthermore, utilizing heavier halogen analogs like 3,5-dichlorobenzoic acid alters both the atomic radius and the electronegativity, which has been quantitatively proven to decelerate solid-state reaction kinetics in coordination polymers and disrupt the delicate binding affinities required in targeted drug delivery frameworks [3].
The strategic placement of two fluorine atoms at the meta positions provides robust electron-withdrawing activation without the spatial blocking associated with ortho-substitutions[1]. Environmental and physicochemical profiling indicates that 3,5-difluorobenzoic acid exhibits a pKa of 3.59, making it significantly more acidic than unsubstituted benzoic acid (pKa ~4.20) but notably less acidic than the sterically hindered 2,6-difluorobenzoic acid (pKa 2.85) [1]. This specific intermediate acidity ensures that the carboxylate remains sufficiently nucleophilic for metal coordination while the aromatic ring is electronically primed for further functionalization.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | 3.59 (Experimental profiling) |
| Comparator Or Baseline | Benzoic acid (~4.20) and 2,6-Difluorobenzoic acid (2.85) |
| Quantified Difference | 0.61 units lower than benzoic acid; avoids the extreme acidity and steric bulk of the 2,6-isomer |
| Conditions | Aqueous physicochemical profiling |
Provides the exact electronic activation required for advanced coordination chemistry without introducing ortho-steric hindrance that ruins synthetic yields.
In the synthesis of one-dimensional (1D) coordination polymers, the choice of the halogen substituent on the benzoic acid ligand directly dictates the solid-state photocycloaddition efficiency[1]. When 3,5-difluorobenzoic acid is utilized alongside Cd2+ and alkene-functionalized ligands, the resulting coordination polymer exhibits significantly faster reaction kinetics compared to analogs built with 3,5-dichlorobenzoic acid or 3,5-dibromobenzoic acid [1]. The high electronegativity of the fluorine atoms optimizes the electronic environment and crystal packing, driving a more efficient photo-induced structural transformation.
| Evidence Dimension | Solid-state photocycloaddition reaction rate |
| Target Compound Data | Coordination polymers with 3,5-difluorobenzoic acid (3,5-HFBA) ligands |
| Comparator Or Baseline | Coordination polymers with 3,5-dichlorobenzoic acid (3,5-HCBA) or bromo-analogs |
| Quantified Difference | Reaction rates explicitly increase as a function of the higher electronegativity of the fluoro-substituents vs. chloro/bromo-substituents |
| Conditions | Single-crystal to single-crystal (SCSC) photoirradiation monitored via NMR and photoluminescence |
Proves that substituting with cheaper chloro- or bromo-analogs will critically degrade the kinetic performance of photo-responsive smart materials.
3,5-Difluorobenzoic acid derivatives are uniquely capable of creating cooperative ligand environments in multivariate (MTV) metal-organic frameworks [1]. In a direct comparison, incorporating a 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) linker at a 33% ratio generated a 'Goldilocks' maximum loading capacity for 5-fluorouracil, outperforming 0% fluorinated baselines [1]. Furthermore, increasing the 3,5-difluoro linker content to 100% maximized the on-demand cargo release rate to 0.9% per minute under green light excitation, a performance metric unachievable with non-fluorinated linkers[1].
| Evidence Dimension | Drug loading capacity and photo-activated release rate |
| Target Compound Data | MOFs containing 3,5-difluorobenzoic acid-derived linkers |
| Comparator Or Baseline | MOFs with 0% fluorinated standard azobenzene linkers |
| Quantified Difference | 33% fluoro-linker yields maximum capacity; 100% fluoro-linker yields maximum release rate (0.9% per minute) |
| Conditions | Visible light-activated drug delivery models using 5-fluorouracil |
Demonstrates that the 3,5-difluoro motif is mandatory for achieving commercially viable payload capacities and release rates in next-generation smart therapeutics.
Directly leveraging the cooperative binding environment proven by its payload capacity metrics, 3,5-difluorobenzoic acid is the optimal precursor for synthesizing fluorinated azobenzene linkers. These linkers are essential for MOFs requiring precise host-guest interactions and rapid, light-activated cargo release in advanced drug delivery systems[1].
Based on its superior solid-state photocycloaddition rates compared to chloro- and bromo-analogs, this compound is the required ligand for engineering 1D coordination polymers and smart materials where rapid photo-induced structural transformations are mission-critical [2].
Because it lowers the pKa by 0.61 units relative to benzoic acid without introducing the ortho-steric blocking of 2,6-difluorobenzoic acid, it is the ideal starting material for complex cross-coupling reactions in medicinal chemistry workflows, where precise electronic activation is required [3].
Irritant